N-(2-chlorophenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide
Description
N-(2-chlorophenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide is a structurally complex molecule featuring a 1,4-diazaspiro[4.5]deca-1,3-diene core substituted with a thiophen-2-yl group and a thioacetamide linkage to a 2-chlorophenyl ring.
Properties
IUPAC Name |
N-(2-chlorophenyl)-2-[(2-thiophen-2-yl-1,4-diazaspiro[4.5]deca-1,3-dien-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3OS2/c21-14-7-2-3-8-15(14)22-17(25)13-27-19-18(16-9-6-12-26-16)23-20(24-19)10-4-1-5-11-20/h2-3,6-9,12H,1,4-5,10-11,13H2,(H,22,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBNHICNXSVFJGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC=CC=C3Cl)C4=CC=CS4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-chlorophenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological effects, synthesis, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a chlorophenyl group and a thiophenyl moiety linked through a thioacetamide functional group. The spirocyclic structure contributes to its unique biological activity.
Biological Activity
Antimicrobial Activity
Research indicates that derivatives of compounds similar to this compound exhibit significant antimicrobial properties. For instance, compounds with similar scaffolds have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory activity. In studies involving related compounds, it was observed that certain derivatives could inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) . This suggests that this compound may similarly modulate inflammatory pathways.
Cytotoxicity Studies
Cytotoxicity assays have been crucial in evaluating the safety profile of compounds like this compound. Preliminary findings indicate that while some derivatives exhibit cytotoxic effects on cancer cell lines, the selectivity and mechanism of action require further investigation .
Synthesis Pathways
The synthesis of this compound can be achieved through various methods involving multi-step reactions. A typical synthesis might involve:
- Formation of the Spirocyclic Core : Utilizing cyclization techniques to form the diazaspiro structure.
- Thioether Formation : Reacting thiophenol with an appropriate electrophile to introduce the thiophene moiety.
- Acetylation : The final step involves acetylating the amine to yield the desired thioacetamide derivative.
Case Studies
Several studies have explored the biological activity of compounds structurally related to this compound:
Scientific Research Applications
Synthesis of N-(2-chlorophenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide
The synthesis of this compound typically involves multi-step organic reactions that include the formation of the diazaspiro framework and the introduction of thiophene and chlorophenyl moieties. The synthetic pathways often utilize established methodologies in organic chemistry, such as nucleophilic substitutions and coupling reactions.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives with similar structures have demonstrated potent anti-pancreatic cancer activity. These compounds inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Antimicrobial Activity
Compounds within this chemical class have exhibited promising antimicrobial properties. For example, certain thiophene derivatives have shown effectiveness against various bacterial strains, making them potential candidates for developing new antibiotics .
Neuroprotective Effects
Research has indicated that related compounds can act as inhibitors of specific kinases involved in neurodegenerative diseases. This suggests that this compound may possess neuroprotective properties that could be beneficial in treating conditions such as Alzheimer's disease .
Structure-Activity Relationship (SAR)
The structure of this compound plays a crucial role in its biological activity:
| Structural Feature | Impact on Activity |
|---|---|
| Chlorophenyl Group | Enhances lipophilicity and cellular uptake |
| Thiophene Moiety | Contributes to antimicrobial and anticancer activity |
| Diazaspiro Framework | Essential for interaction with biological targets |
Case Study 1: Anticancer Activity
In a study investigating the anti-pancreatic cancer effects of various derivatives, it was found that compounds with the diazaspiro structure significantly inhibited tumor growth in vitro and in vivo models . The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of thiophene-containing compounds revealed that certain derivatives demonstrated significant inhibition against Gram-positive bacteria, outperforming traditional antibiotics in some cases . This highlights the potential for these compounds to be developed into effective antibacterial agents.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Aromatic Substitutions
N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide ():
- Structural differences: Replaces the diazaspiro core with a distyrylpyridine system and substitutes the thiophene with a cyano group. The chlorophenyl group is at the para position instead of ortho.
- Synthesis: Achieved in 85% yield via refluxing with sodium acetate in ethanol, contrasting with the target compound’s likely multi-step synthesis involving spirocyclic intermediates .
N-(3,4-dimethylphenyl)-2-((3-(4-chlorophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide ():
- Structural differences : Shares the diazaspiro core but substitutes the thiophene with a 4-chlorophenyl group and the acetamide with a 3,4-dimethylphenyl group.
Thiophene-Containing Acetamides
N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide ():
- Structural differences: Lacks the diazaspiro system; instead, it features a simpler thiophene-acetamide-thiophene architecture with a cyano substituent.
- Synthesis: Prepared via a two-step process involving activation of 2-(thiophen-2-yl)acetic acid to its chloride, followed by coupling with 2-aminothiophene-3-carbonitrile. This contrasts with the target compound’s likely use of sodium acetate-mediated coupling (common in thioacetamide syntheses) .
2-((4,6-dimethylpyrimidin-2-yl)thio)-N-(5-(3-(prop-2-yn-1-yloxy)benzyl)thiazol-2-yl)acetamide ():
- Structural differences : Replaces the diazaspiro core with a pyrimidine-thiazole system and introduces a propargyloxybenzyl group.
- Activity : Designed as a dual Sirt2/HDAC6 inhibitor, highlighting the role of sulfur linkages in enzyme targeting. The target compound’s thiophene and chlorophenyl groups may offer similar versatility .
Bioactive Thioacetamides with Anticancer Activity
2-[(3-phenethyl-4(3H)-quinazolinon-2-yl)thio]-N-(3,4,5-trimethoxyphenyl)acetamide (Compound C, ):
- Structural differences: Utilizes a quinazolinone core instead of diazaspiro and incorporates a trimethoxyphenyl group.
- Activity: Exhibits a GI50 of 3.16 µM against cancer cells, superior to 5-fluorouracil (GI50 = 18.60 µM). The diazaspiro system in the target compound may provide improved metabolic stability over the quinazolinone scaffold .
Compound 8b (N-(4-((3-fluoro-5-(3-(m-tolyl)ureido)phenyl)amino)-N-methylquinazoline-2-carboxamide, ):
- Structural differences : Features a quinazoline-carboxamide core with fluorophenyl and ureido groups.
- Activity : Displays an IC50 of 14.8 nM against EGFR, suggesting that the target compound’s thiophene and diazaspiro moieties could be optimized for similar kinase inhibition .
Comparative Data Table
Key Research Findings and Implications
- Role of Thiophene : The thiophen-2-yl group could enhance π-π stacking with aromatic residues in enzyme active sites, analogous to its use in kinase inhibitors () and Sirt2/HDAC6 inhibitors () .
- Chlorophenyl Positioning : The ortho-chlorophenyl substituent may induce steric hindrance, differentiating it from para-substituted analogues () in target binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
